

# **Application Notes and Protocols for PF- 06835919 in Combination Therapies**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-06835919** is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Increased fructose consumption has been linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, **PF-06835919** aims to mitigate the detrimental effects of excessive fructose metabolism. While investigated as a monotherapy, the potential of **PF-06835919** in combination with other therapeutic agents is an area of significant research interest for achieving synergistic effects in treating complex metabolic diseases.

This document provides detailed application notes and protocols for the use of **PF-06835919** in combination with other drugs, based on available preclinical and clinical data. It is important to note that the clinical development of **PF-06835919** for NASH was discontinued by Pfizer, which should be considered when evaluating its therapeutic potential.[1]

## Signaling Pathway of Fructose Metabolism and KHK Inhibition

The diagram below illustrates the central role of KHK in fructose metabolism and the mechanism of action for **PF-06835919**.





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Caption: Fructose metabolism pathway and the inhibitory action of **PF-06835919** on KHK.

# Preclinical Combination Therapy: PF-06835919 and Semaglutide for Obesity

A preclinical study in mice fed a Western diet demonstrated that the combination of **PF-06835919** and the GLP-1 receptor agonist, semaglutide, resulted in greater weight loss than semaglutide alone. [2] This suggests a potential synergistic effect for the treatment of obesity.

**Ouantitative Data Summary** 

Treatment Group	Mean Weight Loss	Additional Weight Loss vs. Semaglutide Alone
Semaglutide alone	Not specified	-
PF-06835919 + Semaglutide	Not specified	10%

Note: Specific mean weight loss percentages were not available in the referenced abstract.

## **Experimental Protocol (Representative)**

The following is a representative protocol based on the available abstract and common practices in preclinical metabolic research.

Objective: To evaluate the efficacy of **PF-06835919** in combination with semaglutide on body weight in a diet-induced obesity mouse model.

Animal Model:



• Species: C57BL/6J mice

• Age: 8-10 weeks

• Diet: High-fat, high-sucrose (Western) diet for 12-16 weeks to induce obesity.

### Experimental Groups:

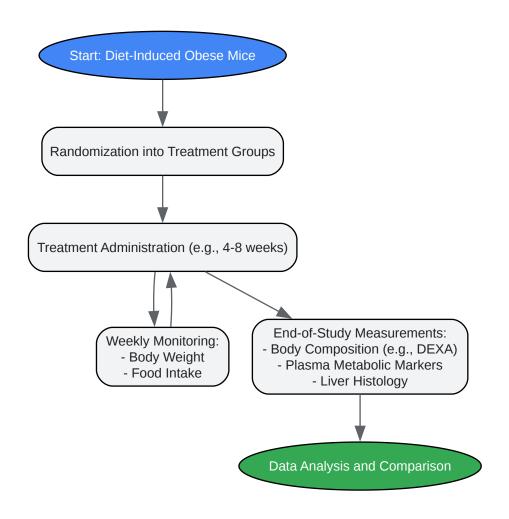
- Vehicle control (for both compounds)
- PF-06835919 alone
- Semaglutide alone
- **PF-06835919** + Semaglutide

### Drug Administration:

- **PF-06835919**: Administered orally (e.g., via gavage) once or twice daily. The dose would be determined from prior pharmacokinetic and pharmacodynamic studies.
- Semaglutide: Administered via subcutaneous injection at a clinically relevant dose and frequency.

**Experimental Workflow:** 





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Caption: A typical experimental workflow for a preclinical combination drug study in obesity.

#### Outcome Measures:

- Primary: Change in body weight.
- Secondary:
  - Food and water intake.
  - Body composition (fat mass, lean mass).
  - Plasma levels of glucose, insulin, lipids.
  - Liver weight and histology (to assess steatosis).



# Clinical Combination Therapy: PF-06835919 and Metformin for NAFLD and Type 2 Diabetes

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT03554652) evaluated the efficacy and safety of **PF-06835919** in patients with NAFLD and type 2 diabetes who were on a stable background therapy of metformin.[3][4]

## **Quantitative Data Summary**

Efficacy at Week 16[3]

Treatment Group	Change in Whole Liver Fat (MRI-PDFF)	Change in HbA1c
Placebo + Metformin	-5.26%	Not statistically significant
PF-06835919 (150 mg) + Metformin	-17.05%	Not statistically significant
PF-06835919 (300 mg) + Metformin	-19.13% (p=0.0288 vs. placebo)	Not statistically significant

Safety: Treatment-Emergent Adverse Events[3]

Treatment Group	Incidence of Adverse Events
Placebo + Metformin	40.7%
PF-06835919 (150 mg) + Metformin	45.5%
PF-06835919 (300 mg) + Metformin	32.7%

## **Clinical Protocol**

Objective: To assess the efficacy, safety, and tolerability of **PF-06835919** as an adjunct to metformin in patients with NAFLD and type 2 diabetes.

Study Design:



• Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[3]

### Patient Population:

- Adults with a diagnosis of NAFLD (≥8% whole liver fat as measured by MRI-PDFF) and type
  2 diabetes.[3]
- Patients on stable doses of metformin (≥500 mg/day).[3]

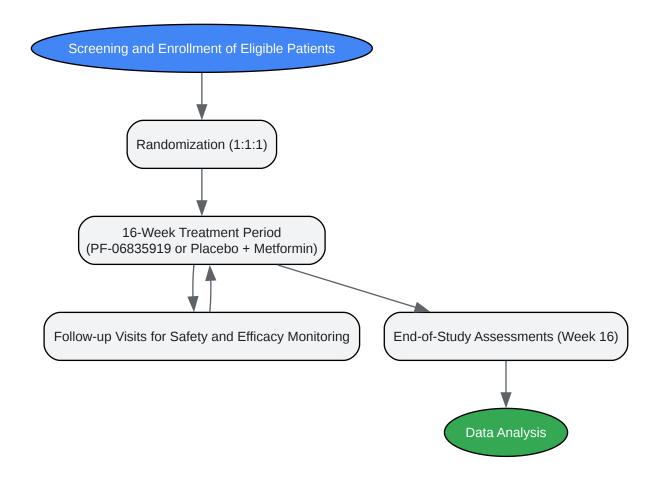
### **Treatment Arms:**

- Placebo once daily + stable metformin therapy.[3]
- PF-06835919 (150 mg) once daily + stable metformin therapy.[3]
- **PF-06835919** (300 mg) once daily + stable metformin therapy.[3]

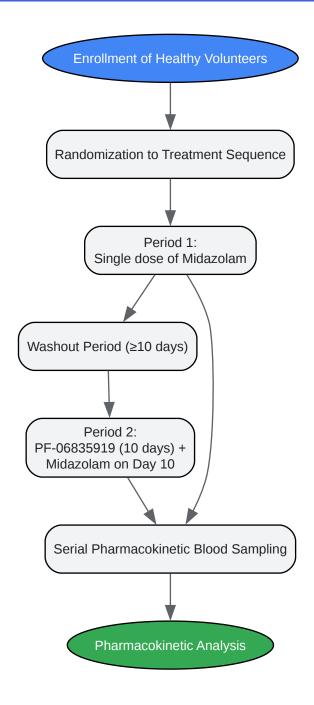
Duration of Treatment: 16 weeks.[3]

**Experimental Workflow:** 









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## References



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